molecular formula C14H18N6OS B14521898 N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 62734-63-8

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea

Cat. No.: B14521898
CAS No.: 62734-63-8
M. Wt: 318.40 g/mol
InChI Key: AQWXZLFBAIFZOH-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino, phenoxy, and ethylthiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The introduction of the dimethylamino and phenoxy groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents.

    Thiourea Derivatization: The final step involves the reaction of the triazine intermediate with ethylthiourea to form the desired compound. This step may require specific reaction conditions such as temperature control and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, amines, or phenols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino substitution.

    Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in various chemical reactions.

    N,N-Dimethyl-p-phenylenediamine: Another compound with dimethylamino substitution, used in different chemical contexts.

Uniqueness

N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to the combination of its triazine core and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62734-63-8

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

1-[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-3-ethylthiourea

InChI

InChI=1S/C14H18N6OS/c1-4-15-14(22)18-11-16-12(20(2)3)19-13(17-11)21-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,15,16,17,18,19,22)

InChI Key

AQWXZLFBAIFZOH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C

Origin of Product

United States

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